molecular formula C7H10O4 B3047542 Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- CAS No. 141681-03-0

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-

Cat. No.: B3047542
CAS No.: 141681-03-0
M. Wt: 158.15 g/mol
InChI Key: HEMYIEDNNZJZSV-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- (IUPAC name), is a carboxylic acid derivative characterized by a propenoyloxy (acryloyloxy) ester group at the 4-position of the butanoic acid backbone. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol (calculated from structure). The compound is notable for its α,β-unsaturated ester moiety, which confers reactivity in polymerization and crosslinking reactions, making it relevant in materials science . Predicted physicochemical properties include a boiling point of 517.1±50.0 °C, density of 1.209±0.06 g/cm³, and pKa of 4.59±0.10, indicative of moderate acidity and thermal stability .

Properties

IUPAC Name

4-prop-2-enoyloxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-7(10)11-5-3-4-6(8)9/h2H,1,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYIEDNNZJZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433093
Record name Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141681-03-0
Record name Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- typically involves the esterification of butanoic acid with an appropriate alcohol under acidic conditions. One common method is the reaction of butanoic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalytic systems and separation techniques ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of butanoic acid derivatives or ketones.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of substituted butanoic acid esters.

Scientific Research Applications

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Acryloyloxy Esters

a) Butanoic Acid, 3-Oxo-, 4-[(1-Oxo-2-Propenyl)Oxy]Butyl Ester
  • Structure : Incorporates an acetoacetate group (3-oxo) and an acryloyloxy ester at the 4-position.
  • Molecular Formula : C₁₁H₁₆O₅ (MW: 228.24 g/mol).
  • Applications : Used in copolymerization for UV-curable resins due to dual reactivity (Michael addition and radical polymerization) .
  • Key Difference : The acetoacetate group enhances chelation with metal ions, unlike the target compound, which lacks this functionality .
b) Mono(2-Acryloyloxyethyl) Succinate
  • Structure : Succinic acid backbone with an acryloyloxyethyl ester.
  • Molecular Formula : C₉H₁₂O₆ (MW: 216.19 g/mol).
  • Applications : Stabilizer in adhesives and dental materials; exhibits high hydrolytic stability due to the succinate spacer .
  • Comparison: While both compounds feature acryloyloxy groups, the succinate backbone in this analog increases hydrophilicity, contrasting with the butanoic acid chain in the target compound .

Analogs with Heterocyclic Substituents

a) Butanoic Acid, 4-[(1,2-Dihydro-2-Oxo-3-Propyl-6-Quinoxalinyl)Oxy]-
  • Structure: Quinoxaline ring substituted at the 4-position.
  • Molecular Formula : C₁₅H₁₈N₂O₄ (MW: 290.31 g/mol).
  • Properties: Predicted pKa of 4.6, similar to the target compound, but the quinoxaline group introduces π-π stacking interactions, enhancing crystallinity .
  • Applications: Potential use in anticancer agents due to heterocyclic bioactivity, diverging from the target compound's industrial focus .
b) Butanoic Acid, 4-[(2,3-Dihydro-3,3-Dimethyl-2-Oxo-1H-Indol-5-Yl)Oxy]-
  • Structure : Indole-derived substituent.
  • Molecular Formula: C₁₄H₁₇NO₄ (MW: 263.12 g/mol).

Functional Analogs in Drug-Like Properties

a) Butanoic Acid, 4-[(Trimethylsilyl)Oxy]-, Trimethylsilyl Ester
  • Structure : Trimethylsilyl (TMS) protected hydroxyl and ester groups.
  • Drug-Like Properties : Complies with Lipinski’s Rule of Five (MW <500, LogP <5), high GI absorption, and synthetic accessibility .
  • Contrast : The TMS groups in this analog reduce polarity, enhancing bioavailability, whereas the target compound’s acryloyloxy group may limit passive diffusion .
b) 4-(Methylhydroxyphosphinyl)-2-Oxobutyric Acid
  • Structure : Phosphinyl and ketone groups.
  • Properties : pKa 2.45 , higher acidity than the target compound; chelates metals, enabling agricultural or pharmaceutical applications .
  • Reactivity : The phosphinyl group facilitates nucleophilic reactions, unlike the electrophilic acryloyloxy group in the target compound .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Functional Groups
Target Compound 158.15 517.1 ±50.0 1.209 ±0.06 4.59 Acryloyloxy ester
Butanoic Acid, 3-Oxo-...Butyl Ester 228.24 N/A N/A ~4.5 Acetoacetate, acryloyloxy
Mono(2-Acryloyloxyethyl) Succinate 216.19 N/A N/A ~3.8 Succinate, acryloyloxy
Quinoxaline Analog 290.31 N/A N/A 4.6 Quinoxaline, ester

Research Findings and Trends

  • Polymer Chemistry : Acryloyloxy-containing analogs are prioritized in copolymer synthesis (e.g., with butyl acrylate or styrene) for enhanced mechanical properties in coatings .
  • Biological Activity: Quinoxaline and indole derivatives show promise in medicinal chemistry, though the target compound’s bioactivity remains underexplored .
  • Drug Development : Silylated esters (e.g., TMS derivatives) exhibit superior pharmacokinetic profiles, suggesting modifications to the target compound could improve drug-likeness .

Biological Activity

Overview

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- is an organic compound with the molecular formula C₇H₁₀O₃. It features a butanoic acid moiety linked to a propenyl ester group, making it a compound of interest in various scientific fields, particularly in biological research and medicinal chemistry. This article delves into the biological activities of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis, releasing butanoic acid and the corresponding alcohol. This reaction facilitates participation in biochemical processes that influence cellular functions and signaling pathways.

Key Mechanisms:

  • Hydrolysis: Converts the ester into butanoic acid and alcohol.
  • Modification of Biomolecules: The compound can modify proteins and nucleic acids, impacting their functions.
  • Cellular Signaling: Influences pathways involved in metabolism and cell proliferation.

Biological Activities

Research indicates that butanoic acid derivatives exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that compounds related to butanoic acid can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
  • Antioxidant Activity: Exhibits potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of butanoic acid derivatives against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective derivatives was determined to be within a range of 50-100 µg/mL.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests its potential as an anti-inflammatory agent in therapeutic applications for autoimmune diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Butanoic acid, 3-oxo-, 2-propenyl esterEsterModerate antimicrobial activity
Acetoacetic acid, allyl esterEsterAntioxidant properties
Allyl acetoacetateEsterAnti-inflammatory effects

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- stands out due to its specific ester linkage and enhanced reactivity compared to these similar compounds .

Research Applications

The compound has diverse applications in various fields:

  • Medicinal Chemistry: Investigated as a precursor for drug development due to its biological properties.
  • Organic Synthesis: Used as a reagent in synthesizing more complex molecules.
  • Polymer Science: Its reactivity is leveraged in the production of polymers and coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
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